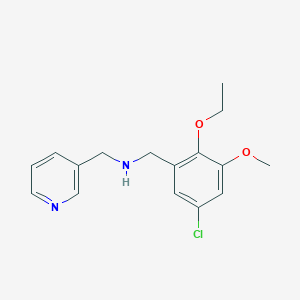
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine is a chemical compound that belongs to the class of benzylamine derivatives. It has shown potential in various scientific research applications due to its unique properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine is not fully understood. However, it is believed that it works by inhibiting certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine has been shown to have various biochemical and physiological effects. It has been found to have antioxidant properties, which can help protect cells from damage caused by free radicals. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine in lab experiments is its unique properties, which make it a valuable tool for studying various diseases. However, one of the limitations of using this compound is that it is relatively expensive and difficult to synthesize.
Future Directions
There are several future directions for the study of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine. One area of research is to further understand its mechanism of action and how it can be used to treat various diseases. Another area of research is to develop more efficient and cost-effective synthesis methods for this compound. Finally, there is a need for more studies to determine the safety and efficacy of this compound in humans.
In conclusion, N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine is a valuable compound for scientific research due to its unique properties. It has shown potential in the treatment of various diseases and has several advantages and limitations for lab experiments. Further research is needed to fully understand its mechanism of action, develop more efficient synthesis methods, and determine its safety and efficacy in humans.
Synthesis Methods
The synthesis of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine involves the reaction of 5-chloro-2-ethoxy-3-methoxybenzaldehyde with 3-pyridinemethanamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine has been extensively studied for its potential in various scientific research applications. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
Product Name |
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine |
|---|---|
Molecular Formula |
C16H19ClN2O2 |
Molecular Weight |
306.79 g/mol |
IUPAC Name |
N-[(5-chloro-2-ethoxy-3-methoxyphenyl)methyl]-1-pyridin-3-ylmethanamine |
InChI |
InChI=1S/C16H19ClN2O2/c1-3-21-16-13(7-14(17)8-15(16)20-2)11-19-10-12-5-4-6-18-9-12/h4-9,19H,3,10-11H2,1-2H3 |
InChI Key |
VVGWXYIOABWSCY-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1CNCC2=CN=CC=C2)Cl)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1OC)Cl)CNCC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(Dimethylamino)methylene]-N1,N1,N3,N3-tetramethyl-1,3-propanediaminium](/img/structure/B271564.png)
![N-isopentyl-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B271571.png)
![2-{4-[(Isopentylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B271572.png)
![2-{4-[(Isopentylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B271573.png)
![[2-(4-chlorophenyl)ethyl]{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B271577.png)
![{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(2-methoxybenzyl)amine](/img/structure/B271578.png)


![5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol](/img/structure/B271584.png)
![2-[(3-{[4-(Methylthio)benzyl]amino}propyl)amino]ethanol](/img/structure/B271585.png)
![2-({3-[(4-Ethoxybenzyl)amino]propyl}amino)ethanol](/img/structure/B271586.png)
![N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B271588.png)